2-amino-5-methoxypyrimidin-4(3H)-one structure elucidation
2-amino-5-methoxypyrimidin-4(3H)-one structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 2-amino-5-methoxypyrimidin-4(3H)-one
Foreword: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for nucleobases and a plethora of biologically active molecules.[1] Its inherent versatility allows for substitution patterns that can modulate physicochemical properties and target engagement with remarkable precision. The subject of this guide, 2-amino-5-methoxypyrimidin-4(3H)-one, represents a molecule of significant interest. Its functional groups—an amino group for hydrogen bonding, a methoxy group influencing solubility and metabolism, and a lactam system—provide a rich tapestry of chemical features for exploitation in drug design.
Unambiguous structural confirmation is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a research program. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive, field-proven methodology for the structural elucidation of this pyrimidine derivative. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, creating a self-validating system of analysis that ensures the highest degree of scientific integrity.
The Integrated Analytical Workflow: A Strategy for Certainty
Figure 1: The integrated workflow for structural elucidation.
Mass Spectrometry: Defining the Elemental Blueprint
Expertise & Experience (The "Why"): Mass spectrometry (MS) is the foundational experiment in any structural elucidation workflow.[2] Its primary purpose is to provide a highly accurate measurement of the molecule's mass-to-charge ratio (m/z). Using high-resolution mass spectrometry (HRMS), we can determine the molecular weight with enough precision (typically <5 ppm) to deduce a unique elemental composition. This molecular formula is the critical first hypothesis against which all subsequent data (NMR, IR) will be tested.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI-TOF
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Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a 50:50 mixture of HPLC-grade acetonitrile and water containing 0.1% formic acid. The acid facilitates protonation, leading to the formation of the [M+H]⁺ ion.
-
Ionization: Utilize Electrospray Ionization (ESI), a soft ionization technique ideal for polar, non-volatile molecules. The sample solution is infused at a low flow rate (5-10 µL/min) into the ESI source.
-
Mass Analysis: Analyze the resulting ions in a Time-of-Flight (TOF) mass analyzer. The TOF analyzer measures the precise time it takes for ions to travel a known distance, which is directly proportional to their m/z ratio, yielding high-resolution data.
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Data Processing: The exact mass of the observed [M+H]⁺ ion is used in an elemental composition calculator (part of the instrument software) to derive the most probable molecular formula.
Data Presentation: Expected HRMS Data
| Parameter | Expected Value for C₅H₇N₃O₂ |
| Molecular Formula | C₅H₇N₃O₂ |
| Monoisotopic Mass | 141.0538 u |
| [M+H]⁺ (Calculated) | 142.0611 m/z |
| [M+H]⁺ (Observed) | Within ± 0.0007 of the calculated value (for 5 ppm accuracy) |
NMR Spectroscopy: Assembling the Molecular Puzzle
Expertise & Experience (The "Why"): Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution.[3] It provides detailed information on the chemical environment of each proton and carbon atom, and through a series of 2D experiments, we can piece together the entire molecular skeleton, atom by atom.
Experimental Protocols: A Suite of NMR Experiments
A comprehensive NMR analysis involves a logical sequence of experiments performed in a suitable deuterated solvent, such as DMSO-d₆, which can solubilize the compound and has exchangeable protons that do not interfere with the signals of interest.
Figure 2: The logical progression of NMR experiments for structure elucidation.
Data Presentation: Predicted NMR Data for 2-amino-5-methoxypyrimidin-4(3H)-one (in DMSO-d₆)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |
| ¹H | ~10.5 - 11.5 | Broad Singlet | 1H | N3-H | The lactam proton is acidic, often broad, and significantly downfield. |
| ~7.4 - 7.6 | Singlet | 1H | C6-H | Olefinic proton on an electron-deficient ring, adjacent to a nitrogen and a methoxy-substituted carbon. | |
| ~6.5 - 7.0 | Broad Singlet | 2H | -NH₂ | Amine protons are often broad due to exchange and quadrupolar coupling with nitrogen. | |
| ~3.7 - 3.8 | Singlet | 3H | -OCH₃ | Typical chemical shift for a methoxy group attached to an aromatic/olefinic system. | |
| ¹³C | ~168 - 172 | Singlet | - | C 4 (C=O) | Carbonyl carbon in a lactam system, highly deshielded. |
| ~158 - 162 | Singlet | - | C 2 | Carbon attached to the amino group and flanked by two nitrogens. | |
| ~145 - 150 | Singlet | - | C 5 | Olefinic carbon bearing the electron-donating methoxy group. | |
| ~120 - 125 | Singlet | - | C 6 | Olefinic carbon attached to a proton. | |
| ~55 - 57 | Singlet | - | -OC H₃ | Carbon of the methoxy group. |
Trustworthiness through 2D NMR Correlation:
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HSQC: This experiment is a self-validating check. It will show direct, one-bond correlations between the proton at ~7.5 ppm and the carbon at ~122 ppm (confirming the C6-H6 unit) and between the protons at ~3.7 ppm and the carbon at ~56 ppm (confirming the -OCH₃ group).
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HMBC: This is the key to assembling the fragments. We would expect to see the following crucial long-range (²J and ³J) correlations:
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The C6-H proton (~7.5 ppm) will correlate to the C 4 carbonyl (~170 ppm) and the C 2 carbon (~160 ppm), unequivocally placing it between these two carbons in the ring.
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The -OCH₃ protons (~3.7 ppm) will show a strong correlation to the C 5 carbon (~147 ppm), confirming the position of the methoxy group.
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The NH proton (~11.0 ppm) would likely show correlations to C 2 and C 4, confirming its position in the lactam ring.
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Infrared Spectroscopy: Confirming the Functional Groups
Expertise & Experience (The "Why"): While NMR provides the skeleton, Fourier-Transform Infrared (FT-IR) spectroscopy provides rapid, confirmatory evidence of the functional groups present.[4] It is an excellent and quick method to verify the presence of the C=O (carbonyl) and N-H (amine/amide) groups predicted by the molecular formula and NMR.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
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Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.
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Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal and apply pressure using the anvil to ensure good contact.
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Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
Data Presentation: Expected Characteristic IR Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group Confirmed |
| 3400 - 3100 | N-H Stretch | Amine (-NH₂) and Amide (N-H) groups. Often appears as a broad band.[1] |
| 3000 - 2850 | C-H Stretch | Olefinic C-H on the ring and aliphatic C-H of the methoxy group.[5] |
| 1700 - 1650 | C=O Stretch | Strong, sharp peak characteristic of the lactam (cyclic amide) carbonyl group.[5] |
| 1640 - 1550 | C=C & C=N Stretch | Absorptions from the pyrimidine ring system.[1] |
| 1250 - 1050 | C-O Stretch | Strong absorption from the aryl-ether linkage of the methoxy group. |
X-Ray Crystallography: The Definitive Three-Dimensional Structure
Expertise & Experience (The "Why"): If a high-quality single crystal can be grown, single-crystal X-ray crystallography provides the ultimate, unambiguous structural proof. It moves beyond connectivity to define the precise 3D arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[2] This technique can definitively resolve any remaining ambiguities, such as tautomeric forms.
Experimental Protocol: Single-Crystal X-Ray Diffraction
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Crystal Growth: This is often the most challenging step. Techniques include slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion using a variety of solvent systems.
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Crystal Mounting & Data Collection: A suitable crystal is selected, mounted on a goniometer, and cooled in a stream of nitrogen gas (e.g., to 100 K) to minimize thermal vibration. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
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Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial electron density map, and the atomic positions are "refined" to achieve the best fit between the calculated and observed diffraction data.
Data Presentation: Illustrative Crystallographic Data
| Parameter | Description |
| Crystal System | e.g., Monoclinic, Orthorhombic[6][7] |
| Space Group | e.g., P2₁/c[7] |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) that define the repeating unit of the crystal. |
| Bond Lengths & Angles | Precise measurements confirming C=O, C-N, C-O, and C=C bond characteristics. |
| Hydrogen Bonding | Identifies intermolecular interactions, such as dimers formed via N-H···O bonds.[6][8] |
| Tautomeric Form | Confirms the 4(3H)-one tautomer as the dominant form in the solid state. |
Conclusion
The structural elucidation of 2-amino-5-methoxypyrimidin-4(3H)-one, like any critical research molecule, demands a rigorous and multi-faceted analytical approach. By integrating high-resolution mass spectrometry to establish the elemental formula, a comprehensive suite of NMR experiments to map the molecular framework, and infrared spectroscopy to confirm functional groups, we build a robust and self-consistent structural hypothesis. When possible, X-ray crystallography provides the final, definitive confirmation. This methodical, evidence-based workflow ensures the highest level of scientific integrity and provides the solid structural foundation necessary for advancing drug discovery and development.
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